Pseudoerythromycin A enol ether

描述

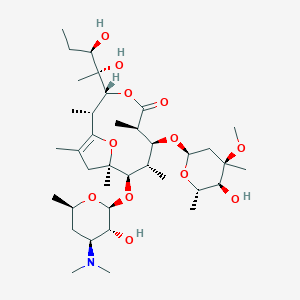

Structure

3D Structure

属性

IUPAC Name |

(2R,3R,6R,7S,8S,9R,10R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H65NO12/c1-14-25(39)37(10,43)32-20(4)28-18(2)16-36(9,50-28)31(49-34-27(40)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)48-32)47-26-17-35(8,44-13)30(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29+,30+,31-,32-,34+,35-,36-,37-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIWBQUQCOMGHJ-FYFYGOHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C1C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@](C)([C@H]1[C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H65NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

715.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105882-69-7 |

Source

|

| Record name | LY 267108 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105882697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PSEUDOERYTHROMYCIN A ENOL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX9Y83P7PB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the structure of Pseudoerythromycin A enol ether?

An In-depth Technical Guide to the Structure of Pseudoerythromycin A Enol Ether

Introduction

This compound is a well-characterized degradation product of the macrolide antibiotic Erythromycin A. Its formation occurs under neutral to weakly alkaline conditions through a significant and complex intramolecular rearrangement. While devoid of antibiotic activity, this compound serves as a crucial analytical standard for stability studies of Erythromycin A.[1] Furthermore, it has been observed to promote the differentiation of monocytes into macrophages, indicating potential applications in immunological research.[2] This document provides a comprehensive overview of its structure, properties, and synthesis for researchers, scientists, and drug development professionals.

Chemical Structure and Formation

This compound is formed from Erythromycin A via a transannular cyclization process. This intramolecular rearrangement involves two key steps:

-

The hydroxyl group at carbon 6 (C6-OH) attacks the ketone at carbon 9 (C9), forming a stable internal enol ether.

-

Simultaneously, the hydroxyl group at carbon 11 (C11-OH) attacks the carbonyl of the lactone.

This process results in the contraction of the macrocycle from a 14-membered ring to a more complex 11-membered macrolide bicyclic structure.[1]

The systematic IUPAC name for this compound is 3-(2,3-dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one.[3]

Physicochemical and Analytical Data

A summary of the key physicochemical properties and identifiers for this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₇H₆₅NO₁₂ | [1][3][4] |

| Molecular Weight | 715.9 g/mol | [1][3][4] |

| CAS Number | 105882-69-7 | [1][4][5] |

| Appearance | White solid | [1] |

| Purity | >98% | [1][4] |

| Storage | -20°C | [1] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Good water solubility. | [1] |

Synthesis Workflow

This compound is synthetically derived from Erythromycin A. The process involves the initial conversion of Erythromycin A to its enol ether intermediate, followed by a base-catalyzed rearrangement.

Caption: Synthetic pathway of this compound from Erythromycin A.

Experimental Protocols

The structural elucidation and synthesis of this compound rely on established analytical and synthetic chemistry protocols. Detailed experimental procedures can be found in the cited literature.[1][2][6]

Synthesis of this compound from Erythromycin A

The following is a generalized protocol based on referenced synthetic schemes.[6]

Step 1: Formation of Erythromycin A enol ether

-

Erythromycin A is dissolved in a suitable solvent.

-

The solution is treated with ice-cold acetic acid to promote the formation of the enol ether intermediate.

-

The reaction progress is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the product, Erythromycin A enol ether, is isolated and purified.

Step 2: Rearrangement to this compound

-

The purified Erythromycin A enol ether is dissolved in methanol.

-

Potassium carbonate is added to the solution to catalyze the rearrangement.

-

The mixture is heated to reflux.

-

The reaction is monitored until the starting material is consumed.

-

The final product, this compound, is isolated and purified, typically using column chromatography.

Structural Characterization

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular formula and to study fragmentation patterns.

-

Liquid Chromatography (LC): LC is often coupled with MS (LC-MS) to separate the compound from impurities and to aid in its identification.[2]

References

- 1. uniscience.co.kr [uniscience.co.kr]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C37H65NO12 | CID 13856990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Pseudo Erythromycin A Enol Ether | LGC Standards [lgcstandards.com]

- 6. EP1489090B1 - Novel pseudoerythormycin derivatives - Google Patents [patents.google.com]

The Unveiling of Pseudoerythromycin A Enol Ether: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoerythromycin A enol ether, a fascinating degradation product of the widely-used antibiotic erythromycin (B1671065) A, has carved its own niche in pharmaceutical research. Initially identified as a result of erythromycin's instability under certain conditions, this ring-contracted macrolide has since become an important analytical standard and a subject of study for its unique biological activities. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to this compound, presenting crucial data in a structured format, detailing experimental protocols, and visualizing key processes.

Introduction

Erythromycin A, a 14-membered macrolide antibiotic, is known for its susceptibility to degradation, particularly in neutral to weakly alkaline environments. This degradation process leads to the formation of several products, one of the most significant being this compound. This compound is formed through a complex internal rearrangement, resulting in a contracted 11-membered macrolide ring.[1] While devoid of the antibacterial properties of its parent compound, this compound has garnered interest for its distinct biological effects and serves as a critical analytical standard in stability studies of erythromycin A.[1]

Discovery and History

The journey to understanding this compound is intrinsically linked to the stability studies of erythromycin A. Early research focused on characterizing the degradation pathways of erythromycin to improve its formulation and bioavailability. It was discovered that under neutral to weakly alkaline conditions, erythromycin A undergoes an internal rearrangement to form the enol ether. This process involves the C6-hydroxyl group forming an internal enol ether with the C9-ketone, and the C11-hydroxyl group attacking the lactone carbonyl, leading to the reduction of the macrocycle from a 14- to an 11-membered ring.[1]

A significant milestone in its history was the development of a synthetic method to prepare this compound from erythromycin A enol ether, as detailed in the work of Kirst et al. (1987). This synthetic route solidified its identity and availability for further research. Subsequent studies, such as those by Paesen et al. (1994), have utilized this compound as an analytical standard to investigate the stability of erythromycin in various formulations.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and as a standard. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C37H65NO12 | [1][2][3] |

| Molecular Weight | 715.9 g/mol | [1][2][3] |

| Appearance | White solid | [1] |

| Melting Point | 122.2-122.5 °C | [4] |

| pH | 8 - 9 | [4] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Good water solubility. Slightly soluble in chloroform. | [1][4] |

| Storage | -20°C | [1][4] |

| Purity | >98% | [1] |

| Computed Properties | ||

| XLogP3 | 2.4 | [2] |

| Hydrogen Bond Donor Count | 4 | [5] |

| Hydrogen Bond Acceptor Count | 13 | [5] |

| Rotatable Bond Count | 9 | [5] |

| Topological Polar Surface Area | 166 Ų | [2] |

Synthesis and Formation

The formation and synthesis of this compound are key aspects of its history and utility.

Formation from Erythromycin A Degradation

This compound is a natural degradation product of Erythromycin A under neutral to weakly alkaline conditions. This intramolecular rearrangement is a critical factor in the stability of erythromycin-based pharmaceuticals.

References

An In-depth Technical Guide to the Synthesis of Pseudoerythromycin A Enol Ether from Erythromycin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of pseudoerythromycin A enol ether, a significant derivative of erythromycin (B1671065) A. This document outlines the detailed reaction pathway, experimental protocols, and quantitative data necessary for the successful laboratory preparation of this compound. The synthesis is a two-step process involving the formation of an intermediate, 8,9-anhydroerythromycin A 6,9-hemiketal (erythromycin A enol ether), followed by its base-catalyzed rearrangement to the final product.

Introduction

This compound is a ring-contracted derivative of erythromycin A, a well-known macrolide antibiotic. While devoid of antibiotic activity itself, it serves as an important analytical standard in stability studies of erythromycin A.[1] The synthesis involves a fascinating intramolecular rearrangement, transforming the 14-membered lactone ring of erythromycin A into a more constrained 11-membered ring.[1] This guide details the established synthetic route, providing researchers with the necessary information for its preparation.

Reaction Pathway

The conversion of erythromycin A to this compound proceeds through the following two key steps:

-

Formation of 8,9-Anhydroerythromycin A 6,9-hemiketal (Erythromycin A Enol Ether): Erythromycin A is treated with a mild acid, such as acetic acid, to catalyze an intramolecular cyclization. The hydroxyl group at C6 and the ketone at C9 of the erythronolide ring react to form a stable enol ether intermediate.

-

Rearrangement to this compound: The isolated erythromycin A enol ether is then subjected to base-catalyzed rearrangement. Treatment with a carbonate base in a suitable solvent, such as methanol, induces a translactonization reaction, leading to the formation of the thermodynamically more stable this compound.[1]

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of this compound.[2]

Step 1: Synthesis of 8,9-Anhydroerythromycin A 6,9-hemiketal (Erythromycin A Enol Ether)

Materials:

-

Erythromycin A

-

Glacial Acetic Acid

-

Saturated Sodium Bicarbonate Solution

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Dissolve Erythromycin A in ice-cold glacial acetic acid.

-

Stir the solution at a low temperature (e.g., 0-5 °C) for a specified period to allow for the formation of the enol ether. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude 8,9-anhydroerythromycin A 6,9-hemiketal.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield the pure enol ether intermediate.

Step 2: Synthesis of this compound

Materials:

-

8,9-Anhydroerythromycin A 6,9-hemiketal

-

Anhydrous Potassium Carbonate

-

Anhydrous Methanol

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Dissolve the purified 8,9-anhydroerythromycin A 6,9-hemiketal in anhydrous methanol.

-

Add anhydrous potassium carbonate to the solution.

-

Reflux the reaction mixture with heating. Monitor the progress of the rearrangement by TLC.[2]

-

Once the reaction is complete, filter the mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by silica gel column chromatography to yield the final product as a white solid.[1]

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound and its intermediate.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity | Storage Temperature |

| Erythromycin A Enol Ether | C37H65NO12 | 715.91 | - | - | - |

| This compound | C37H65NO12 | 715.91 | White Solid | >98% | -20°C |

Data compiled from multiple sources.[1][3]

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| Melting Point | 122.2-122.5 °C[4] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO.[1] Slightly soluble in chloroform.[4] |

Visualizations

To further elucidate the process, the following diagrams illustrate the chemical transformation and the experimental workflow.

References

The Unveiling of Pseudoerythromycin A Enol Ether: A Deep Dive into its Formation Mechanism

For Immediate Release

This technical guide provides a comprehensive overview of the formation mechanism of pseudoerythromycin A enol ether, a significant degradation product of the macrolide antibiotic erythromycin (B1671065) A. Tailored for researchers, scientists, and drug development professionals, this document delves into the intricate chemical rearrangements, presents key quantitative data, and outlines detailed experimental protocols for its synthesis and analysis.

Core Mechanism: An Intramolecular Transformation

This compound is not formed through a simple degradation pathway but rather through a complex intramolecular rearrangement of erythromycin A. This transformation is predominantly observed under neutral to weakly alkaline conditions.[1][2] The core of this mechanism involves two critical steps:

-

Enol Ether Formation: The hydroxyl group at the C6 position of the erythromycin A molecule nucleophilically attacks the C9 ketone. This results in the formation of an internal enol ether linkage.

-

Translactonization and Ring Contraction: Subsequently, the hydroxyl group at the C11 position attacks the carbonyl group of the lactone ring. This intramolecular transesterification leads to a reduction in the size of the macrolide ring, from a 14-membered ring to a more compact 11-membered ring.[1][2]

This intricate molecular dance results in the formation of this compound, a compound with a distinct structure and a loss of antibacterial activity.

dot

Caption: Reaction pathway of this compound formation.

Quantitative Analysis of Formation

The formation of this compound is significantly influenced by pH. Kinetic studies have been instrumental in elucidating the rate of this degradation process under various conditions.

| Parameter | Condition | Value | Reference |

| Formation Condition | pH | Neutral to Weakly Alkaline | [1] |

| Kinetic Model | Reaction Order | Pseudo-first-order | [1] |

| Analytical Method | Technique | High-Performance Liquid Chromatography (HPLC) | [3] |

Experimental Protocols

Synthesis of this compound

A widely referenced method for the synthesis of this compound is based on the work of Kirst H.A. et al. (1987).[4] The protocol involves a two-step process:

Step 1: Formation of Erythromycin A Enol Ether

-

Erythromycin A is treated with a suitable acid, such as acetic acid, under controlled temperature conditions (e.g., ice-cold).

-

The reaction mixture is stirred for a specific duration to facilitate the formation of the enol ether intermediate.

-

The product is then isolated and purified using appropriate techniques, such as extraction and chromatography.

Step 2: Conversion to this compound

-

The purified erythromycin A enol ether is dissolved in a suitable solvent, typically methanol.

-

A base, such as potassium carbonate, is added to the solution.

-

The mixture is refluxed with heating for a defined period to induce the intramolecular translactonization and ring contraction.

-

The final product, this compound, is then isolated and purified from the reaction mixture.

dot

Caption: Experimental workflow for the synthesis of this compound.

Analytical Method for Quantification

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the separation and quantification of erythromycin A and its degradation products, including this compound.

-

Column: A C18 reversed-phase column is typically employed.

-

Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. The pH of the mobile phase is a critical parameter for achieving optimal separation.

-

Detection: UV detection at a specific wavelength (e.g., 215 nm) is commonly used.

-

Quantification: The concentration of each compound is determined by comparing the peak area from the sample chromatogram to a standard curve generated from known concentrations of reference standards.

Conclusion

The formation of this compound is a well-defined yet complex intramolecular rearrangement of erythromycin A. Understanding this mechanism is crucial for the development of stable erythromycin formulations and for the accurate analysis of its degradation products. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers and professionals working in the fields of pharmaceutical sciences and drug development.

References

- 1. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniscience.co.kr [uniscience.co.kr]

- 3. Occurrence of erythromycin and its degradation products residues in honey. Validation of an analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP1489090B1 - Novel pseudoerythormycin derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Pseudoerythromycin A Enol Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Pseudoerythromycin A enol ether, a significant degradation product of the macrolide antibiotic erythromycin (B1671065). Due to its frequent emergence during stability studies of erythromycin A, understanding its solubility is crucial for analytical method development, formulation studies, and overall drug quality assessment.

Introduction to this compound

This compound (CAS Number: 105882-69-7) is formed from erythromycin A under neutral to weakly alkaline conditions through a complex internal rearrangement.[1] This process involves the formation of an internal enol ether between the C6-hydroxyl group and the C9-ketone of erythromycin, along with an attack of the C11-hydroxyl group on the lactone's carbonyl group. The result is a reduction of the macrocycle from a 14- to an 11-membered ring.[1] While devoid of antibiotic activity, it serves as a critical analytical standard for stability studies of erythromycin A.[1]

Solubility Profile of this compound

Currently, the available literature provides qualitative solubility data for this compound. No quantitative solubility data (e.g., in mg/mL or molarity at specified temperatures) has been published. The qualitative solubility in various solvents is summarized in the table below.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Methanol | Soluble[2][3][4], Slightly Soluble[5] |

| Ethanol | Soluble[1][2][3][4] |

| Chloroform | Slightly Soluble[5] |

| Dimethylformamide (DMF) | Soluble[1][2][3][4] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2][3][4] |

| Water | Good water solubility[1] |

Comparative Solubility Data: Erythromycin A

For context and comparative purposes, the following table summarizes the quantitative solubility of the parent compound, Erythromycin A. This data can offer insights into the potential solubility behavior of its derivatives.

Table 2: Quantitative Solubility of Erythromycin A

| Solvent | Solubility |

| Water | 2 mg/mL[6] |

| Ethanol | 30 mg/mL[7] |

| Dimethyl Sulfoxide (DMSO) | 15 mg/mL[7] |

| Dimethylformamide (DMF) | 15 mg/mL[7] |

| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[7] |

| Acetone | Freely Soluble[6] |

| Acetonitrile | Freely Soluble[6] |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the equilibrium solubility of a compound like this compound, based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (as a solid)

-

Solvent of interest (e.g., water, methanol, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or incubator shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a validated spectrophotometric method.

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of solid this compound to a series of glass vials. An excess is necessary to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at various time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials to ensure a clear separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid material.

-

Immediately dilute the aliquot with a known volume of the solvent to prevent precipitation.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Determine the concentration of the compound in the test samples by comparing their response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Diagram of Experimental Workflow:

References

- 1. uniscience.co.kr [uniscience.co.kr]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | CAS 105882-69-7 | Cayman Chemical | Biomol.com [biomol.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. toku-e.com [toku-e.com]

- 6. 红霉素 tested according to Ph. Eur. | Sigma-Aldrich [sigmaaldrich.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

The Unseen Potential of a Macrolide Metabolite: A Technical Guide to the Biological Activities of Pseudoerythromycin A Enol Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoerythromycin A enol ether, a degradation product of the widely-used macrolide antibiotic erythromycin, has long been considered an inactive byproduct. However, emerging research has unveiled its distinct biological activities, independent of the antimicrobial properties of its parent compound. This technical guide provides an in-depth exploration of the known biological functions of this compound (also referred to as LY267108), focusing on its immunomodulatory and gastrointestinal effects. By presenting quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this intriguing molecule's potential.

Core Biological Activities

Current scientific literature highlights two primary areas of biological activity for this compound: the promotion of monocyte-to-macrophage differentiation and the modulation of lower esophageal sphincter (LES) pressure. Notably, this compound is reported to be devoid of significant antibiotic activity, positioning it as a molecule with potentially novel therapeutic applications.

Immunomodulatory Effects: Promotion of Monocyte-to-Macrophage Differentiation

This compound has been identified as a promoter of monocyte differentiation into macrophages. This activity suggests a potential role in modulating the innate immune system and inflammatory responses.

The following table summarizes the key quantitative findings from studies on the pro-differentiation activity of this compound.

| Parameter | Cell Line | Concentration | Observation | Reference |

| Monocyte Differentiation | Human Monocytic Cell Line | 10 µM | Promotes differentiation into macrophages | (Yoshida et al., 2005) |

The following protocol is based on the methodology described in the foundational study by Yoshida et al. (2005).

Objective: To assess the ability of this compound to induce the differentiation of monocytes into macrophages.

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound (LY267108)

-

Phorbol 12-myristate 13-acetate (PMA) as a positive control

-

Phosphate-buffered saline (PBS)

-

Cell culture plates (96-well)

-

Flow cytometer

-

Fluorescently-labeled antibodies against macrophage surface markers (e.g., CD11b, CD14)

Procedure:

-

Cell Culture: Maintain the human monocytic cell line in RPMI 1640 medium supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well.

-

Compound Treatment: Add this compound to the wells at a final concentration of 10 µM. Include wells with a known inducing agent like PMA as a positive control and untreated wells as a negative control.

-

Incubation: Incubate the plates for 48-72 hours to allow for differentiation.

-

Cell Harvesting: Gently scrape and collect the cells from the wells.

-

Staining: Wash the cells with PBS and then incubate with fluorescently-labeled antibodies specific for macrophage surface markers.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing macrophage-specific markers, indicating differentiation.

While the precise signaling pathway for this compound-induced macrophage differentiation has not been fully elucidated, a general representation of monocyte-to-macrophage differentiation provides context for potential mechanisms.

Gastrointestinal Effects: Modulation of Lower Esophageal Sphincter (LES) Pressure

This compound has been demonstrated to increase the pressure of the lower esophageal sphincter (LES) in preclinical models. This suggests a potential therapeutic application in conditions characterized by a hypotensive LES, such as gastroesophageal reflux disease (GERD).

The following table presents the quantitative data on the effects of this compound on LES pressure from the study by Greenwood et al. (1994).

| Animal Model | Compound | Dose | Route of Administration | Change in LES Pressure |

| Cat | This compound (LY267108) | 0.1 - 1.0 mg/kg | Intravenous | Dose-dependent increase |

| Cat | This compound (LY267108) | 1.0 mg/kg | Intravenous | Increased LES pressure in HCl-perfused esophagus model |

| Cat | This compound (LY267108) | 1.0 mg/kg | Intravenous | Increased LES pressure following isoproterenol-induced relaxation |

The following protocol is a summary of the methodology employed by Greenwood et al. (1994).

Objective: To determine the effect of this compound on LES pressure in anesthetized cats.

Materials:

-

Adult cats

-

Anesthetic agents (e.g., ketamine)

-

Manometry catheter with a Dent sleeve

-

Pressure transducer and recording system

-

This compound (LY267108) for intravenous administration

-

Saline solution

-

(For specific models) Hydrochloric acid (HCl) solution for esophageal perfusion, Isoproterenol (B85558)

Procedure:

-

Animal Preparation: Anesthetize the cats according to approved animal care protocols.

-

Catheter Placement: Pass a manometry catheter with a Dent sleeve through the esophagus so that the sleeve is positioned across the LES.

-

Baseline Measurement: Record the basal LES pressure for a stable period.

-

Compound Administration: Administer this compound intravenously at the desired doses. Administer saline as a vehicle control.

-

Pressure Recording: Continuously record the LES pressure before, during, and after compound administration.

-

Data Analysis: Analyze the recorded pressure tracings to determine the peak change in LES pressure from baseline following the administration of the compound.

-

(Optional) Induced Hypotensive LES Models:

-

Acid Perfusion: Perfuse the distal esophagus with a dilute HCl solution for a set period to induce a decrease in LES pressure before administering the compound.

-

Pharmacological Relaxation: Administer a smooth muscle relaxant such as isoproterenol to lower LES pressure before testing the effects of the compound.

-

The following diagram illustrates the experimental workflow for assessing the effect of this compound on LES pressure.

Discussion and Future Directions

The existing data on this compound reveal a molecule with intriguing biological activities that are distinct from its parent compound, erythromycin. The pro-differentiative effect on monocytes suggests a potential for this compound in immunomodulatory therapies, although the precise mechanisms and in vivo relevance require further investigation. The ability to increase LES pressure in preclinical models presents a promising avenue for the development of novel treatments for GERD, especially given its lack of antibiotic activity which would be advantageous for long-term use.

Future research should focus on several key areas:

-

Mechanism of Action: Elucidating the specific signaling pathways involved in this compound-induced monocyte differentiation.

-

In Vivo Efficacy: Evaluating the immunomodulatory and LES-modulating effects in relevant in vivo disease models.

-

Structure-Activity Relationship: Synthesizing and testing analogs of this compound to optimize its biological activities and pharmacokinetic properties.

-

Safety and Toxicology: Conducting comprehensive safety and toxicology studies to assess its potential for clinical development.

Conclusion

This compound represents a departure from the classical understanding of erythromycin-related compounds. Its demonstrated effects on monocyte differentiation and lower esophageal sphincter pressure, coupled with a lack of antimicrobial activity, highlight its potential as a lead compound for the development of novel therapeutics in immunology and gastroenterology. This technical guide serves as a foundational resource to stimulate further research and development efforts into the untapped potential of this unique macrolide derivative.

Pseudoerythromycin A enol ether CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pseudoerythromycin A enol ether, a significant degradation product and derivative of the macrolide antibiotic Erythromycin A. This document details its chemical properties, formation, and biological activities, with a focus on its potential immunomodulatory effects.

Core Compound Data

This compound, also known by its synonym LY267108, is a semi-synthetic macrolide derivative. While devoid of antibacterial activity, it serves as an important analytical standard for stability studies of Erythromycin A and has demonstrated interesting biological properties.

| Property | Value | Source |

| CAS Number | 105882-69-7 | |

| Molecular Formula | C₃₇H₆₅NO₁₂ | |

| Molecular Weight | 715.91 g/mol | |

| Appearance | White solid | |

| Purity | ≥98% | |

| Solubility | Soluble in ethanol, methanol (B129727), DMF, and DMSO. | |

| Storage | -20°C |

Formation and Synthesis

This compound is primarily known as a degradation product of Erythromycin A that forms under neutral to weakly alkaline conditions. This process involves a complex internal rearrangement. The formation also occurs as a base-catalyzed degradation product.

A synthetic pathway has been described, starting from Erythromycin A.

Logical Relationship: Formation from Erythromycin A

The formation of this compound from Erythromycin A is a multi-step process. The key steps involve the formation of an enol ether intermediate from Erythromycin A, which then undergoes translactonization.

Caption: Formation pathway of this compound from Erythromycin A.

Experimental Protocols

While detailed, step-by-step protocols from the primary literature are not fully available in the public domain, the following outlines are based on referenced methods.

Synthesis of this compound

The synthesis is a two-step process from Erythromycin A, as described in patent literature.

Step 1: Formation of Erythromycin A enol ether

-

Reactants: Erythromycin A, ice-cold acetic acid.

-

Procedure: Erythromycin A is treated with ice-cold acetic acid. This procedure is referenced from publications by Kibwage, I. O., et al. (J. Org. Chem., 1987) and Kirst, H. A., et al. (J. Org. Chem., 1987).

-

Product: Erythromycin A enol ether.

Step 2: Formation of this compound

-

Reactants: Erythromycin A enol ether, methanol, potassium carbonate.

-

Procedure: The Erythromycin A enol ether is refluxed in methanol with heating in the presence of potassium carbonate.

-

Product: this compound.

Monocyte to Macrophage Differentiation Assay

This compound has been shown to promote the differentiation of monocytes into macrophages. The following is a generalized protocol for assessing this activity, based on common practices for in vitro monocyte differentiation.

-

Cell Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. CD14+ monocytes are then purified from the PBMCs.

-

Culture Conditions:

-

Monocytes are seeded in a suitable culture vessel (e.g., 24-well plate) at a density of approximately 1 x 10⁶ cells/mL in RPMI complete medium (containing 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).

-

Cells are incubated at 37°C in a 5% CO₂ atmosphere.

-

-

Treatment:

-

This compound is added to the culture medium at the desired concentration (a concentration of 10 µM has been cited to be effective).

-

Control cultures without the addition of this compound are maintained in parallel.

-

-

Differentiation Period: The cells are cultured for a period of 7 to 10 days to allow for differentiation into macrophages.

-

Assessment of Differentiation:

-

Morphology: Changes in cell morphology, such as increased size and adherence, are observed using light microscopy.

-

Surface Marker Expression: The expression of macrophage-specific surface markers, such as CD71, is analyzed by flow cytometry.

-

Functional Assays: Differentiated macrophages can be further assessed for functional characteristics like phagocytic activity.

-

Biological Activity and Signaling Pathways

This compound lacks antibacterial activity but exhibits immunomodulatory properties.

Promotion of Monocyte to Macrophage Differentiation

A key reported biological activity is the promotion of monocyte differentiation into macrophages. This effect suggests a potential role in modulating immune responses. The differentiation is associated with the expression of macrophage activation markers like CD71.

The precise signaling pathway through which this compound induces this differentiation is not yet fully elucidated in the available literature. A hypothetical workflow for investigating this activity is presented below.

Methodological & Application

HPLC Method for Quantification of Pseudoerythromycin A Enol Ether: Application Note and Protocols

References

- 1. uniscience.co.kr [uniscience.co.kr]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Q2R1.pptx [slideshare.net]

- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 6. researchgate.net [researchgate.net]

- 7. Development of an HPLC method for the simultaneous determination of azithromycin, clarithromycin, and erythromycin in wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. nacalai.com [nacalai.com]

Application Note: Quantitative Analysis of Pseudoerythromycin A Enol Ether using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of pseudoerythromycin A enol ether, a critical degradation product of erythromycin (B1671065) A, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound serves as an important analytical standard in stability studies of erythromycin-containing pharmaceutical products.[1] The protocol provided herein outlines sample preparation, chromatographic separation, and mass spectrometric conditions optimized for the selective and accurate quantification of this analyte. The method is suitable for impurity profiling and stability testing in drug development and quality control environments.

Introduction

Erythromycin A is a widely used macrolide antibiotic that can degrade under neutral to weakly alkaline conditions to form various byproducts, including this compound.[1] This degradation product is formed through a complex internal rearrangement and is devoid of antibiotic activity.[1] Monitoring the formation of this compound is crucial for assessing the stability of erythromycin A formulations. This application note provides a comprehensive LC-MS/MS method for the reliable quantification of this compound.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted in the following diagram.

Caption: Experimental workflow for this compound analysis.

Detailed Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound analytical standard and dissolve it in 1.0 mL of methanol. Vortex thoroughly to ensure complete dissolution. Store this stock solution at -20°C.[1]

-

Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol to obtain a working stock solution of 10 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution with the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 0.5 ng/mL to 500 ng/mL.

Sample Preparation (from a pharmaceutical formulation)

-

Accurately weigh a portion of the formulation equivalent to a known amount of erythromycin A.

-

Extract the active ingredient and its degradation products using a suitable solvent such as methanol or acetonitrile.

-

Vortex the mixture vigorously for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes to pellet any excipients.

-

Collect the supernatant and dilute it with the initial mobile phase to bring the expected concentration of this compound within the calibration range.

-

Filter the final diluted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS System and Conditions

The following tables summarize the recommended LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Gas Flow | 600 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM)

The selection of precursor and product ions is critical for the selectivity and sensitivity of the method. Based on the molecular weight of this compound (715.9 g/mol ), the protonated molecule [M+H]⁺ is selected as the precursor ion.[1] Product ions are determined by fragmentation of the precursor ion in the collision cell.

Table 3: MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 716.9 | 558.4 | 100 | 25 |

| This compound (confirmatory) | 716.9 | 158.1 | 100 | 35 |

Note: The specific m/z values and collision energies should be optimized for the instrument in use.

Data Presentation and Quantitative Analysis

The quantitative analysis is performed by constructing a calibration curve from the peak areas of the calibration standards versus their known concentrations. A linear regression model is typically applied.

Table 4: Expected Quantitative Performance

| Parameter | Expected Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | ~0.1 ng/mL |

| Limit of Quantification (LOQ) | ~0.5 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (%Recovery) | 85 - 115% |

Signaling Pathways and Logical Relationships

This compound is a degradation product and not known to be involved in biological signaling pathways. The logical relationship of its formation is a chemical degradation process from erythromycin A.

Caption: Formation of this compound from erythromycin A.

Conclusion

The LC-MS/MS method described in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound. This protocol is a valuable tool for pharmaceutical scientists and researchers involved in the stability testing and quality control of erythromycin-based products. The detailed experimental procedures and performance expectations will aid in the successful implementation of this method in a laboratory setting.

References

Application Notes and Protocols for the Use of Pseudoerythromycin A Enol Ether as an Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoerythromycin A enol ether is a well-characterized degradation product of the macrolide antibiotic erythromycin (B1671065) A. It is formed through a complex internal rearrangement under neutral to weakly alkaline conditions.[1] As a stable and well-characterized impurity, this compound serves as a critical analytical standard in the quality control and stability testing of erythromycin-containing pharmaceutical products.[1][] The European Pharmacopoeia lists this compound as Erythromycin Impurity F. This document provides detailed application notes and protocols for the effective use of this compound as an analytical standard.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use as an analytical standard.

| Property | Value | Reference |

| Chemical Name | (2R,3R,6R,8S)-7S-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-3-[(1R,2R)-1,2-dihydroxy-1-methylbutyl]-2,6,8,10R,12-pentamethyl-9R-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-4,13-dioxabicyclo[8.2.1]tridec-12-en-5-one | [3] |

| Synonyms | Erythromycin Impurity F, LY267108 | [][3] |

| CAS Number | 105882-69-7 | [1][] |

| Molecular Formula | C₃₇H₆₅NO₁₂ | [1] |

| Molecular Weight | 715.9 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | Typically >95% (HPLC) | [4] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Good water solubility. | [1] |

| Storage | -20°C | [1][4] |

Application: Stability Indicating Analysis of Erythromycin

This compound is primarily used as a reference standard in stability-indicating high-performance liquid chromatography (HPLC) methods for erythromycin. Its presence and concentration in erythromycin samples are key indicators of product degradation.

Experimental Workflow for Erythromycin Stability Testing

The following diagram illustrates the general workflow for using this compound in the stability analysis of erythromycin.

Workflow for Erythromycin Stability Analysis

Experimental Protocols

The following are detailed protocols for the analysis of this compound in erythromycin samples, based on established and validated methods.

Protocol 1: HPLC Method for the Determination of Erythromycin and Related Substances (Adapted from European Pharmacopoeia)

This method is suitable for the quantification of this compound (Erythromycin Impurity F) in erythromycin stearate (B1226849).

Chromatographic Conditions:

| Parameter | Specification |

| Column | Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase A | 0.4% Ammonium Hydroxide in Water |

| Mobile Phase B | Methanol |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 35 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 65°C |

| Detection | UV at 215 nm |

| Injection Volume | 100 µL |

Preparation of Solutions:

-

Diluent: A mixture of 0.02 M potassium phosphate (B84403) buffer (pH 9.0) and acetonitrile (B52724) (60:40 v/v).

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 10 µg/mL).

-

Sample Solution: Accurately weigh a quantity of the erythromycin sample, dissolve it in the diluent, and dilute to a suitable concentration for analysis (e.g., 1 mg/mL of erythromycin).

System Suitability:

-

Resolution: The resolution between the peaks of erythromycin B and erythromycin C should be at least 0.8, and the resolution between erythromycin B and erythromycin A should be at least 5.5.[5]

-

Relative Retention Time: The relative retention time for this compound (Impurity F) is approximately 1.5 with respect to erythromycin A.[5]

Data Analysis:

Identify the peak corresponding to this compound in the sample chromatogram based on its retention time relative to the standard. Quantify the amount of the impurity using the peak area from the standard chromatogram. A correction factor of 0.15 should be applied to the peak area of this compound for content calculation.[5]

Protocol 2: Stability-Indicating HPLC Method for Erythromycin Stearate

This method has been validated for the separation and analysis of organic impurities in erythromycin stearate tablets, including this compound.[6]

Chromatographic Conditions:

| Parameter | Specification |

| Column | Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.4% Ammonium Hydroxide in Water |

| Mobile Phase B | Methanol |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 35 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

Preparation of Solutions:

-

Diluent: A mixture of water and acetonitrile (50:50 v/v).

-

Standard Stock Solution: Prepare a stock solution of this compound reference standard in the diluent.

-

Working Standard Solution: Dilute the stock solution with the diluent to achieve a final concentration suitable for injection (e.g., in the range of 10-24 µg/mL).[7]

-

Sample Solution: Accurately weigh a quantity of the erythromycin stearate sample, dissolve it in the diluent, and dilute to a suitable concentration for analysis.

Method Validation Parameters:

The following table summarizes the typical validation parameters for a stability-indicating HPLC method for erythromycin and its impurities.

| Parameter | Typical Specification |

| Linearity (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Specificity | No interference from blank, placebo, or other impurities |

Forced Degradation Studies:

To confirm the stability-indicating nature of the method, forced degradation studies should be performed on the erythromycin sample.[7] This involves subjecting the sample to stress conditions such as:

-

Acid Degradation: 1N HCl at room temperature.[7]

-

Base Degradation: 1N NaOH at room temperature.[7]

-

Oxidative Degradation: 30% H₂O₂ at room temperature.[7]

-

Thermal Degradation: 105°C.[7]

-

Photolytic Degradation: Exposure to UV light.[7]

The analytical method should be able to resolve the degradation products from the parent drug and other impurities.

Signaling Pathway of Erythromycin Degradation

The formation of this compound is a key pathway in the degradation of erythromycin A under specific conditions.

Erythromycin A Degradation Pathway

Conclusion

This compound is an indispensable analytical standard for the pharmaceutical industry. Its use in validated, stability-indicating HPLC methods ensures the quality, safety, and efficacy of erythromycin-based drug products. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals in the accurate and reliable analysis of erythromycin and its related substances.

References

- 1. uniscience.co.kr [uniscience.co.kr]

- 3. caymanchem.com [caymanchem.com]

- 4. Pseudo Erythromycin A Enol Ether | LGC Standards [lgcstandards.com]

- 5. uspbpep.com [uspbpep.com]

- 6. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis and Purification of Pseudoerythromycin A Enol Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of Pseudoerythromycin A enol ether, a significant derivative of Erythromycin A. The synthesis is a two-step process commencing with the conversion of Erythromycin A to its enol ether, followed by a base-catalyzed translactonization to yield the final product. This protocol includes detailed methodologies for both synthetic steps, purification procedures, and tabulated analytical data for the characterization of this compound.

Introduction

This compound is a ring-contracted derivative of Erythromycin A, a well-known macrolide antibiotic. While devoid of antibacterial activity, this compound is a valuable analytical standard in stability studies of Erythromycin A.[1] Its synthesis involves an intramolecular rearrangement of Erythromycin A enol ether under basic conditions, leading to a thermodynamically more stable 11-membered macrolide from the initial 14-membered ring.[1] This document outlines a reliable method for the preparation and purification of this compound for research and development purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₆₅NO₁₂ | [2][3] |

| Molecular Weight | 715.9 g/mol | [2] |

| Appearance | White solid | [1] |

| Purity | ≥98% | [4] |

| Storage | Sealed in dry, 2-8°C | [4] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol (B129727) | [3] |

| Exact Mass | 715.45067651 Da | [2] |

Synthesis Protocol

The synthesis of this compound is performed in two main stages, as depicted in the workflow diagram below.

Caption: Overall workflow for the synthesis and purification of this compound.

Step 1: Synthesis of Erythromycin A enol ether

This procedure is adapted from the method described by Kirst, H. A., et al. in the Journal of Organic Chemistry, 1987, 52, 4359.

Materials:

-

Erythromycin A

-

Glacial Acetic Acid

-

Methanol

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

Dissolve Erythromycin A in a minimal amount of methanol at room temperature.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add glacial acetic acid to the cooled solution with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically within a few hours), carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Erythromycin A enol ether.

-

Purify the crude product by silica gel column chromatography. The specific eluent system will need to be determined by TLC analysis but a gradient of methanol in dichloromethane is a good starting point.

-

Combine the fractions containing the pure product and evaporate the solvent to yield Erythromycin A enol ether as a white solid. A yield of approximately 68% has been reported for this step.[5]

Step 2: Synthesis of this compound (Translactonization)

This step involves the base-catalyzed intramolecular rearrangement of Erythromycin A enol ether.

Materials:

-

Erythromycin A enol ether (from Step 1)

-

Anhydrous Potassium Carbonate

-

Anhydrous Methanol

-

Dichloromethane

-

Brine (saturated sodium chloride solution)

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Dissolve the Erythromycin A enol ether in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Add anhydrous potassium carbonate to the solution (typically in molar excess).

-

Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in dichloromethane and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by silica gel column chromatography. A suitable eluent system can be determined by TLC, often a mixture of dichloromethane, methanol, and ammonium (B1175870) hydroxide (B78521) is effective.

-

Combine the pure fractions and evaporate the solvent to yield this compound as a white solid.

Purification

The final product is purified by silica gel column chromatography.

Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: A gradient elution is often most effective. A common mobile phase system is a mixture of Dichloromethane:Methanol with a small percentage of Ammonium Hydroxide (e.g., 95:5:0.5 v/v/v) to improve the resolution and prevent tailing of the basic amine-containing compound. The optimal solvent system should be determined by preliminary TLC analysis.

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar mobile phase.

-

Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Carefully load the sample onto the top of the silica gel bed.

-

Elute the column with the mobile phase, gradually increasing the polarity if a gradient is used.

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Spectroscopic Data for this compound

| Data Type | Key Features and Values |

| ¹H NMR | Characteristic signals for the enol ether moiety and the rearranged macrolide ring. Specific assignments would require 2D NMR analysis. |

| ¹³C NMR | Signals corresponding to the 37 carbon atoms in the molecule, including the distinctive signals for the enol ether carbons. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ calculated for C₃₇H₆₆NO₁₂⁺: 716.4580; found: consistent with the calculated mass. |

Note: Detailed NMR assignments for the closely related Erythromycin A enol ether have been published and can serve as a reference for the structural confirmation of this compound.[1][6]

Logical Relationship of Synthesis Steps

Caption: Logical flow of the synthetic and purification process.

References

Application Note: A Stability-Indicating HPLC Assay for Erythromycin Utilizing Pseudoerythromycin A Enol Ether as a Key Degradation Marker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065), a macrolide antibiotic, is susceptible to degradation under various environmental conditions, which can impact its potency and safety. The development of a robust stability-indicating assay is crucial for ensuring the quality and shelf-life of erythromycin drug substances and products. This application note details a high-performance liquid chromatography (HPLC) method for the quantitative analysis of erythromycin in the presence of its degradation products. A key degradant, Pseudoerythromycin A enol ether, formed under neutral to weakly alkaline conditions, serves as a critical marker for stability assessment.[1] This method is designed to separate erythromycin from its significant degradation products, including this compound and anhydroerythromycin A, which is formed under acidic conditions.

The described method is based on established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[2] Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[3]

Erythromycin Degradation Pathway

Erythromycin's degradation is highly dependent on pH.[4] Under acidic conditions, it undergoes intramolecular cyclization to form the inactive spiroketal derivative, anhydroerythromycin A.[4][5] In neutral to weakly alkaline solutions, erythromycin A undergoes a complex internal rearrangement to form this compound.[1] This process involves the C6-OH group forming an internal enol ether with the C9 ketone, and the C11-OH group attacking the lactone carbonyl, resulting in a reduction of the macrocycle from a 14- to an 11-membered ring.[1]

Experimental Protocols

Materials and Reagents

-

Erythromycin Reference Standard

-

This compound Reference Standard[1]

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Dipotassium (B57713) hydrogen phosphate (B84403) (Analytical grade)

-

Orthophosphoric acid (Analytical grade)

-

Hydrochloric acid (Analytical grade)

-

Sodium hydroxide (B78521) (Analytical grade)

-

Hydrogen peroxide (30%, Analytical grade)

-

Water (HPLC grade)

Instrumentation and Chromatographic Conditions

A validated HPLC method is crucial for the accurate quantification of erythromycin and its impurities. The following conditions are adapted from established methods.[6][7]

| Parameter | Specification |

| HPLC System | Quaternary Gradient HPLC with UV Detector |

| Column | Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase A | 0.4% Ammonium hydroxide in Water |

| Mobile Phase B | Methanol |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| 35 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 215 nm |

| Injection Volume | 20 µL |

Preparation of Solutions

-

Buffer Solution (pH 7.0): Dissolve 3.5 g of dipotassium hydrogen phosphate in 1000 mL of water. Adjust the pH to 7.0 with dilute orthophosphoric acid.

-

Standard Stock Solution: Accurately weigh and dissolve about 25 mg of Erythromycin Reference Standard in methanol in a 25 mL volumetric flask to obtain a concentration of approximately 1 mg/mL.

-

Impurity Stock Solution: Accurately weigh and dissolve about 5 mg of this compound Reference Standard in methanol in a 50 mL volumetric flask.

-

Working Standard Solution: Dilute the Standard Stock Solution with mobile phase to a final concentration of approximately 100 µg/mL.

-

Sample Preparation: Prepare the sample solution of erythromycin drug substance or product in methanol to achieve a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method.[7] The target degradation is typically in the range of 5-20%.[2]

-

Acid Degradation: To 1 mL of the sample stock solution, add 1 mL of 0.1N HCl. Heat at 60°C for 2 hours. Cool and neutralize with 1 mL of 0.1N NaOH. Dilute to a final volume of 10 mL with mobile phase.

-

Base Degradation: To 1 mL of the sample stock solution, add 1 mL of 0.1N NaOH. Keep at room temperature for 4 hours. Neutralize with 1 mL of 0.1N HCl. Dilute to a final volume of 10 mL with mobile phase.

-

Oxidative Degradation: To 1 mL of the sample stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final volume of 10 mL with mobile phase.

-

Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Dissolve the sample in methanol to prepare a 1 mg/mL solution and dilute with mobile phase.

-

Photolytic Degradation: Expose the drug substance in a transparent container to UV light (254 nm) and cool white fluorescent light for a specified period (e.g., as per ICH Q1B guidelines). Prepare a 1 mg/mL solution in methanol and dilute with mobile phase.

Data Presentation

The following table summarizes illustrative quantitative data from the forced degradation studies. The results demonstrate the ability of the HPLC method to separate and quantify erythromycin in the presence of its degradation products.

| Stress Condition | % Assay of Erythromycin | % this compound | % Other Major Degradants | Mass Balance (%) |

| Control (Unstressed) | 99.8 | Not Detected | 0.2 | 100.0 |

| Acid (0.1N HCl, 60°C, 2h) | 85.2 | Not Detected | 14.5 (as Anhydroerythromycin A) | 99.7 |

| Base (0.1N NaOH, RT, 4h) | 88.9 | 9.8 | 1.1 | 99.8 |

| Oxidative (3% H₂O₂, RT, 24h) | 90.5 | 1.2 | 8.1 | 99.8 |

| Thermal (105°C, 24h) | 98.1 | 0.5 | 1.3 | 99.9 |

| Photolytic (UV/Vis light) | 97.5 | 0.3 | 2.1 | 99.9 |

Experimental Workflow

The following diagram illustrates the overall workflow for the stability-indicating assay of erythromycin.

References

- 1. uniscience.co.kr [uniscience.co.kr]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Application Note: Development and Validation of an Analytical Method for Erythromycin Impurities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) is a macrolide antibiotic used to treat a wide range of bacterial infections. As with any active pharmaceutical ingredient (API), the presence of impurities can affect the efficacy and safety of the drug product. Therefore, it is crucial to have a robust and validated analytical method to detect and quantify these impurities. This application note provides a detailed protocol for a validated High-Performance Liquid Chromatography (HPLC) method for the determination of erythromycin and its related compounds, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Analytical Method

A gradient reversed-phase HPLC method with UV detection was developed and validated for the separation and quantification of erythromycin and its known impurities.[3][4][5][6]

Chromatographic Conditions

| Parameter | Specification |

| HPLC System | A gradient HPLC system with a UV detector |

| Column | Waters X-Terra RP18, 250 mm x 4.6 mm, 3.5 µm |

| Mobile Phase A | 35 g of di-potassium hydrogen phosphate (B84403) in 1000 mL of water, pH adjusted to 7.0 with diluted o-phosphoric acid, filtered through a 0.45 µm membrane filter. The final mixture is Buffer:Acetonitrile (B52724):Water (5:35:60 v/v/v).[4][5] |

| Mobile Phase B | Phosphate buffer pH 7.0:Water:Acetonitrile (5:45:50 v/v/v).[4][5] |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min[4][5] |

| Injection Volume | 100 µL[4][5] |

| Column Temperature | 65°C[4][5] |

| Detection Wavelength | 215 nm[3][4][5] |

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2]

Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Erythromycin was subjected to acid, base, oxidative, thermal, and photolytic stress conditions to produce degradation products.[3][7] The method was found to be specific, as it was able to separate the main erythromycin peak from all degradation products and known impurities.[3]

Summary of Forced Degradation Conditions:

| Stress Condition | Procedure |

| Acid Degradation | Dissolve erythromycin in 0.1 M HCl and heat at 80°C for 12 hours.[8] |

| Base Degradation | Dissolve erythromycin in 0.1 M NaOH and heat at 80°C for 12 hours.[8] |

| Oxidative Degradation | Treat erythromycin solution with 4% H₂O₂ at 80°C for 12 hours.[8] |

| Thermal Degradation | Expose solid erythromycin to 100°C for 24 hours.[7] |

| Photolytic Degradation | Expose solid erythromycin to UV radiation (254 nm and 360 nm) for 24 hours.[7] |

Quantitative Validation Data

The following tables summarize the quantitative data obtained during the method validation studies.

Table 1: Linearity

| Analyte | Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |

| Erythromycin | 10 - 150 | y = 4587.1x + 1254.3 | > 0.999 |

| Impurity A | 0.1 - 5.0 | y = 5102.5x + 231.8 | > 0.999 |

| Impurity B | 0.1 - 5.0 | y = 4987.3x + 198.2 | > 0.999 |

| Impurity C | 0.1 - 5.0 | y = 4765.9x + 210.5 | > 0.999 |

Table 2: Accuracy (Recovery)

| Analyte | Spiked Concentration (µg/mL) | Mean Recovery (%) | Acceptance Criteria (%) |

| Erythromycin | 80 | 99.5 | 98.0 - 102.0 |

| 100 | 100.2 | ||

| 120 | 99.8 | ||

| Impurity A | 0.5 | 98.9 | 95.0 - 105.0 |

| 1.0 | 101.1 | ||

| 2.5 | 100.5 |

Table 3: Precision (Repeatability and Intermediate Precision)

| Analyte | Concentration (µg/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) | Acceptance Criteria (%RSD) |

| Erythromycin | 100 | < 1.0 | < 2.0 | ≤ 2.0 |

| Impurity A | 1.0 | < 1.5 | < 2.5 | ≤ 5.0 |

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| Erythromycin | 0.05 | 0.15 |

| Impurity A | 0.03 | 0.1 |

| Impurity B | 0.04 | 0.12 |

| Impurity C | 0.03 | 0.1 |

Table 5: Robustness

| Parameter | Variation | Impact on Results |

| Flow Rate | ± 0.1 mL/min | No significant change in resolution or quantification |

| Column Temperature | ± 2°C | No significant change in resolution or quantification |

| Mobile Phase pH | ± 0.1 | No significant change in resolution or quantification |

Experimental Protocols

Preparation of Solutions

Mobile Phase A Preparation:

-

Dissolve 35 g of di-potassium hydrogen phosphate in 1000 mL of HPLC grade water.

-

Adjust the pH to 7.0 using diluted ortho-phosphoric acid.

-

Filter the solution through a 0.45 µm nylon filter.

-

Prepare the final mobile phase by mixing the buffer, acetonitrile, and water in a 5:35:60 (v/v/v) ratio.

Mobile Phase B Preparation:

-

Prepare the phosphate buffer pH 7.0 as described for Mobile Phase A.

-

Prepare the final mobile phase by mixing the phosphate buffer, water, and acetonitrile in a 5:45:50 (v/v/v) ratio.

Standard Solution Preparation:

-

Accurately weigh about 25 mg of Erythromycin Reference Standard and transfer to a 25 mL volumetric flask.

-

Dissolve in and dilute to volume with Mobile Phase A to obtain a stock solution of approximately 1000 µg/mL.

-

Prepare working standard solutions by diluting the stock solution with Mobile Phase A to the desired concentrations for linearity, accuracy, and precision studies.

Sample Solution Preparation (from Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to about 25 mg of erythromycin and transfer to a 25 mL volumetric flask.

-

Add approximately 15 mL of Mobile Phase A and sonicate for 15 minutes to dissolve.

-

Dilute to volume with Mobile Phase A and mix well.

-

Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

-

Inject the standard solution (e.g., 100 µg/mL erythromycin) six times.

-

The %RSD of the peak areas for the six replicate injections should be not more than 2.0%.

-

The tailing factor for the erythromycin peak should be not more than 2.0.

-

The theoretical plates for the erythromycin peak should be not less than 2000.

Analysis Procedure

-

Inject the blank (Mobile Phase A), standard solutions, and sample solutions into the HPLC system.

-

Record the chromatograms and integrate the peak areas.

-

Identify the erythromycin and impurity peaks based on their retention times relative to the standard.

-

Calculate the concentration of impurities in the sample using the following formula: